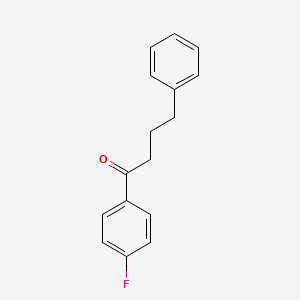

1-(4-Fluorophenyl)-4-phenylbutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEYYPWBDDXFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 4 Phenylbutan 1 One

Established Synthetic Pathways to 1-(4-Fluorophenyl)-4-phenylbutan-1-one

The most conventional and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct and efficient route to constructing the aryl ketone linkage.

Strategic Disconnection Analysis and Precursor Selection

A retrosynthetic analysis of the target molecule reveals several potential disconnection points for simplifying the structure into readily available starting materials. The most strategically sound disconnection occurs at the bond between the fluorinated aromatic ring and the carbonyl carbon.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection strategy identifies two primary precursors:

An activated derivative of 4-phenylbutanoic acid: Typically, 4-phenylbutyryl chloride is used as the acylating agent. It can be prepared from 4-phenylbutanoic acid by reaction with thionyl chloride or oxalyl chloride.

Fluorobenzene (B45895): This serves as the aromatic substrate that undergoes electrophilic attack.

This approach is advantageous due to the high reactivity of the acylium ion intermediate generated in situ and the commercial availability of both fluorobenzene and precursors to 4-phenylbutanoic acid.

Table 1: Precursor Selection for Friedel-Crafts Acylation

| Precursor Type | Chemical Name | Role in Reaction |

|---|---|---|

| Aromatic Substrate | Fluorobenzene | Nucleophile |

| Acylating Agent | 4-Phenylbutyryl chloride | Electrophile Precursor |

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield and minimizing the formation of impurities, such as isomeric byproducts or polyacylated species.

Catalyst Stoichiometry: A slight excess of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is often required. The catalyst coordinates to both the acyl chloride and the resulting ketone product, necessitating more than one equivalent for the reaction to proceed to completion.

Solvent: The choice of solvent is critical. While fluorobenzene can act as both reactant and solvent, inert solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used to control the reaction temperature and facilitate stirring.

Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. This helps to prevent side reactions and improve the regioselectivity of the acylation, favoring the desired para-substituted product.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time, which can range from a few hours to overnight. scielo.br

Table 2: Optimized Parameters for Friedel-Crafts Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Aluminum chloride (1.1-1.3 equiv.) | Ensures complete reaction by accounting for complexation with the product. |

| Solvent | Dichloromethane | Provides good solubility for reactants and is relatively inert. |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side-product formation. |

| Time | 4-12 hours | Allows for the reaction to proceed to completion. scielo.br |

Development of Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

While Friedel-Crafts acylation is robust, modern synthetic chemistry seeks more efficient, selective, and environmentally benign alternatives. Research has focused on developing catalytic and stereocontrolled methods for synthesizing the core structure of this compound and its analogues.

Stereoselective and Regioselective Synthesis of Analogues

The synthesis of structurally related analogues with specific stereochemistry or substitution patterns requires advanced methodologies.

Stereoselective Synthesis: To produce chiral analogues, asymmetric methods can be employed. For instance, an asymmetric Michael addition of a nucleophile to a chiral α,β-unsaturated ketone precursor can establish a stereocenter in the butanone chain. Alternatively, the stereoselective reduction of a corresponding unsaturated enone can yield a chiral alcohol, which is then oxidized to the ketone. Methods for the installation of stereoenriched fluorocarbon centers are also being developed. nih.gov

Regioselective Synthesis: Achieving high regioselectivity is crucial when synthesizing analogues with more complex substitution patterns. While the Friedel-Crafts reaction on fluorobenzene is highly para-selective, alternative methods like directed ortho-metalation followed by reaction with an electrophile can provide access to other isomers. For more complex systems, 1,3-dipolar cycloaddition reactions have been shown to be highly regioselective in creating substituted heterocyclic analogues. nih.govmdpi.com

Catalytic Protocols for C-C and C-X Bond Formations

Modern catalytic methods offer powerful alternatives for constructing the carbon skeleton and introducing heteroatoms with high precision.

Catalytic C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The this compound skeleton could be assembled via a Suzuki coupling between a (4-fluorobenzoyl)methyl zinc reagent and a 3-phenylpropyl halide. Another approach involves the coupling of aryl halides with terminal alkynes (Sonogashira coupling), followed by reduction, which can be performed in a one-pot, two-step sequence. mdpi.comresearchgate.net These methods often proceed under milder conditions than Friedel-Crafts reactions and exhibit broad functional group tolerance.

Catalytic C-X Bond Formation: While the fluorine atom in the target compound is typically sourced from fluorobenzene, modern catalytic methods allow for the late-stage fluorination of complex molecules. For instance, the development of phenanthroline-based catalysts for stereoselective glycosylations with fluorinated sugars highlights the potential for catalyst-controlled C-F bond formation in complex settings. nih.gov Such strategies could be adapted for the synthesis of novel fluorinated analogues.

Chemical Transformations Involving the Ketone Moiety

The ketone functional group in this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-fluorophenyl)-4-phenylbutan-1-ol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. Asymmetric reduction using chiral catalysts or reagents can afford enantiomerically enriched alcohols.

Reductive Amination: The ketone can be converted into an amine via reductive amination. This involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by reduction with a suitable agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Wittig Reaction: The carbonyl group can be transformed into a carbon-carbon double bond using the Wittig reaction. Treatment with a phosphorus ylide (e.g., Ph₃P=CH₂) converts the ketone into the corresponding alkene, 1-(4-fluorophenyl)-1-methylene-4-phenylbutane.

Enolate Formation and Alkylation: The protons on the carbon atom alpha to the ketone are acidic and can be removed by a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This nucleophilic enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester. Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom between the carbonyl carbon and the adjacent fluorophenyl ring, yielding 4-fluorophenyl 4-phenylbutanoate.

Table 3: Summary of Chemical Transformations of the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Amine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |

| α-Alkylation | 1. LDA; 2. Alkyl Halide (R-X) | α-Substituted Ketone |

Reductions and Oxidations for Derivatization

The carbonyl group of this compound is a prime site for reduction to introduce a hydroxyl functionality, which can serve as a precursor for further derivatization. Stereoselective reduction of the ketone is of particular interest as it can lead to the formation of chiral alcohols, which are valuable intermediates in the synthesis of biologically active molecules.

Microbial reduction offers a green and highly stereoselective method for the conversion of ketones to alcohols. While specific studies on this compound are not extensively documented, research on analogous butyrophenones provides significant insights. For instance, various microorganisms have been successfully employed for the stereoselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one. nih.gov Organisms such as Hansenula polymorpha, Nocardia salmonicolor, and Saccharomyces cerevisiae have been shown to reduce this substrate to the corresponding (R)-(+)-alcohol, while others like Lactobacillus kefir and Pullularia pullulans yield the (S)-(-)-alcohol. nih.gov These findings strongly suggest that a similar biocatalytic approach could be effectively applied to this compound to produce chiral alcohols with high enantiomeric excess.

The following table illustrates the potential stereoselective reduction of this compound based on analogous microbial transformations.

| Microorganism (Example) | Expected Product | Stereoselectivity |

| Saccharomyces cerevisiae | (R)-1-(4-Fluorophenyl)-4-phenylbutan-1-ol | High (R)-selectivity |

| Pullularia pullulans | (S)-1-(4-Fluorophenyl)-4-phenylbutan-1-ol | High (S)-selectivity |

Oxidation reactions of this compound are less commonly explored but could offer pathways to novel derivatives. For instance, Baeyer-Villiger oxidation could potentially yield an ester, which can be further hydrolyzed to a carboxylic acid and a phenol. However, the regioselectivity of such a reaction would need to be carefully controlled.

Formation of Enolates and Subsequent Reactions

The α-protons adjacent to the carbonyl group in this compound can be abstracted by a suitable base to form an enolate. This nucleophilic intermediate is a cornerstone of C-C bond formation in organic synthesis and opens up a plethora of possibilities for derivatization. The regioselectivity of enolate formation is a key consideration, as deprotonation can occur at either the C2 or C4 position of the butanone chain. However, due to the presence of the phenyl group at the C4 position, enolate formation at the C2 position is more sterically accessible and electronically favored.

Once formed, the enolate can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the α-position.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.

These reactions provide a powerful toolkit for elaborating the carbon skeleton of this compound, leading to a diverse range of derivatives with potentially new and interesting properties.

Modifications and Derivatizations of the Aromatic Moieties (Fluorophenyl and Phenyl)

Both the 4-fluorophenyl and the terminal phenyl rings of the molecule are amenable to functionalization, primarily through electrophilic aromatic substitution reactions. The nature and position of the existing substituents will direct the regioselectivity of these transformations.

Introduction of Additional Functionality

The 4-fluorophenyl ring is activated towards electrophilic aromatic substitution at the positions ortho to the fluorine atom and meta to the butyryl group. The fluorine atom is an ortho, para-director, while the deactivating keto group is a meta-director. The interplay of these directing effects will influence the outcome of substitution reactions. Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Similarly, the terminal phenyl ring can be functionalized through electrophilic aromatic substitution. As an alkyl-substituted benzene (B151609), it is activated and will direct incoming electrophiles to the ortho and para positions.

The following table summarizes the expected major products from the electrophilic aromatic substitution on the aromatic rings of this compound.

| Reaction | Reagents | Aromatic Ring | Expected Position of Substitution |

| Nitration | HNO3, H2SO4 | 4-Fluorophenyl | Ortho to Fluorine |

| Nitration | HNO3, H2SO4 | Phenyl | Para to Butyl Chain |

| Bromination | Br2, FeBr3 | 4-Fluorophenyl | Ortho to Fluorine |

| Bromination | Br2, FeBr3 | Phenyl | Para to Butyl Chain |

Ring Functionalization Strategies

Beyond the introduction of single functional groups, more complex ring functionalization strategies can be envisioned. For instance, the fluorine atom on the 4-fluorophenyl ring could potentially be displaced via nucleophilic aromatic substitution (SNAr), although this typically requires strong electron-withdrawing groups ortho or para to the leaving group and a potent nucleophile.

Furthermore, functional groups introduced onto the aromatic rings can serve as handles for further transformations. For example, a nitro group can be reduced to an amine, which can then be diazotized and subjected to a variety of Sandmeyer reactions to introduce a wide range of substituents. A bromo-substituted ring can participate in cross-coupling reactions such as Suzuki or Heck couplings to form new C-C bonds with other aromatic or vinylic systems.

These advanced strategies allow for the synthesis of highly complex derivatives of this compound, paving the way for the exploration of their potential applications in various fields of chemical science.

Fundamental Chemical Reactivity and Mechanistic Elucidation of 1 4 Fluorophenyl 4 Phenylbutan 1 One

Mechanistic Insights into Carbonyl Group Reactivity

The carbonyl group (C=O) is the primary site of chemical reactivity in 1-(4-Fluorophenyl)-4-phenylbutan-1-one. Its reactivity is characterized by the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The feasibility and rate of this reaction are highly dependent on the electronic environment of the carbonyl group. Electron-withdrawing groups attached to the carbonyl carbon enhance its electrophilicity, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity and slow down the reaction rate.

For this compound, the 4-fluorophenyl group plays a significant role in modulating the reactivity of the carbonyl group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic attack. brainly.in

| Factor | Effect on Carbonyl Carbon | Influence on Nucleophilic Addition |

|---|---|---|

| Polarity of C=O bond | Creates an electrophilic center | Facilitates attack by nucleophiles |

| 4-Fluorophenyl group (Inductive Effect) | Increases electrophilicity | Enhances reactivity towards nucleophiles |

| Phenyl group (on butyl chain) | Minimal direct electronic effect on the carbonyl | Primarily steric influence |

| Steric Hindrance | Can impede the approach of bulky nucleophiles | May decrease the reaction rate |

The reactions of ketones, including this compound, can be significantly accelerated by the presence of acids or bases.

Acid Catalysis : In the presence of an acid, the carbonyl oxygen is protonated, which greatly increases the electrophilicity of the carbonyl carbon. orgosolver.com This makes the ketone more susceptible to attack by weak nucleophiles.

Base Catalysis : A base can deprotonate the α-carbon (the carbon atom adjacent to the carbonyl group), forming an enolate ion. orgosolver.com The enolate is a powerful nucleophile and can participate in a variety of reactions, such as aldol (B89426) condensations. libretexts.org

The presence of the 4-fluorophenyl group can influence both types of catalysis. Its electron-withdrawing nature can affect the basicity of the carbonyl oxygen and the acidity of the α-protons.

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com This equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. khanacademy.org

For most simple ketones, the equilibrium lies heavily in favor of the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the position of this equilibrium can be influenced by structural factors and the solvent. In the case of this compound, the electronic properties of the 4-fluorophenyl group can have a subtle effect on the stability of the enol form. The formation of the enol can be catalyzed by both acids and bases. khanacademy.org

Influence of the Fluorine Substituent on Molecular Reactivity

The fluorine atom on the phenyl ring is a key determinant of the reactivity of this compound. Its influence is primarily electronic, stemming from a combination of inductive and resonance effects.

The fluorine atom exerts two opposing electronic effects:

Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. brainly.in This effect is dominant and significantly increases the electrophilicity of the carbonyl carbon, making the ketone more reactive to nucleophiles.

Resonance Effect (+R) : The lone pairs on the fluorine atom can be delocalized into the aromatic ring through resonance. khanacademy.org This effect donates electron density to the ring and, to a lesser extent, to the carbonyl group, which would decrease electrophilicity.

In the case of fluorine, the inductive effect is generally considered to be stronger than its resonance effect when influencing the reactivity of a directly attached functional group. auburn.edu Therefore, the net effect of the 4-fluoro substituent is an increase in the electrophilicity of the carbonyl carbon.

| Electronic Effect | Description | Impact on Carbonyl Electrophilicity |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through sigma bonds due to high electronegativity. | Increases |

| Resonance Effect (+R) | Electron donation into the aromatic ring via lone pair delocalization. | Decreases |

| Net Effect | The inductive effect outweighs the resonance effect. | Overall Increase |

The presence of fluorine can also influence the stability of intermediates and transition states formed during a reaction. The strong electron-withdrawing nature of fluorine can stabilize anionic intermediates, such as the tetrahedral intermediate formed during nucleophilic addition, by delocalizing the negative charge.

Furthermore, fluorine can affect the energy of transition states. In some cases, interactions between the fluorine atom and other parts of the molecule or with solvent molecules can lead to a lowering of the activation energy, thereby increasing the reaction rate. chinesechemsoc.org The ability of fluorine to engage in specific non-covalent interactions can also play a role in directing the stereochemical outcome of certain reactions. researchgate.net

Reactivity Profiles of the Phenyl and Fluorophenyl Rings

The structure of this compound contains two distinct aromatic rings whose reactivity is governed by their respective substituents. The fluorophenyl ring is directly attached to a carbonyl group, while the terminal phenyl ring is connected via a propyl chain. These differing electronic environments result in significant variations in their susceptibility to electrophilic attack and their influence on adjacent functional groups.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. chemistry.coach Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate). quora.com They also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

In this compound, the two rings exhibit markedly different reactivity profiles towards EAS.

The 4-Fluorophenyl Ring: This ring is substituted with two groups: the fluorine atom and the butanoyl-phenyl group (-C(=O)(CH₂)₃Ph). The acyl group (-C(=O)R) is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It pulls electron density out of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. uomustansiriyah.edu.iqlibretexts.org Acyl groups are meta-directors. The fluorine atom, a halogen, is also a deactivating group due to its high electronegativity, which causes a strong electron-withdrawing inductive effect. masterorganicchemistry.com However, due to its lone pairs, it exerts an electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org When multiple substituents are present, their effects are combined. In this case, the powerful meta-directing and deactivating acyl group dominates, rendering the entire fluorophenyl ring significantly less reactive than benzene. The fluorine atom's primary role becomes modulating the deactivation, with studies showing that fluorobenzene (B45895) is notably less deactivated—and in some cases, faster to react at the para position—than other halobenzenes. researchgate.netacs.org

The Terminal Phenyl Ring: This ring is attached to the rest of the molecule via an alkyl chain (-CH₂(CH₂)₂C(=O)ArF). Alkyl groups are classified as activating substituents. libretexts.org They donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. libretexts.org This stabilization lowers the activation energy of the reaction, making the ring more reactive than unsubstituted benzene. libretexts.org Alkyl groups are ortho-, para-directors.

| Aromatic Ring | Key Substituent | Classification | Directing Effect | Relative Reactivity |

|---|---|---|---|---|

| Fluorophenyl Ring | Acyl Group (-COR) | Strongly Deactivating | Meta | Very Low |

| Fluorine (-F) | Weakly Deactivating | Ortho, Para | ||

| Terminal Phenyl Ring | Alkyl Group (-R) | Weakly Activating | Ortho, Para | Moderate (Higher than Benzene) |

The electronic nature of the aromatic rings directly influences the reactivity of the ketone's carbonyl group (C=O). The key interaction is the effect of the 4-fluorophenyl ring on the carbonyl carbon.

The 4-fluorophenyl group is electron-withdrawing. This is due to the potent inductive effect of the fluorine atom, the most electronegative element. This effect pulls electron density from the ring and, consequently, from the attached carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (i.e., increases its partial positive charge or electrophilicity).

An increase in the electrophilicity of the carbonyl carbon enhances its reactivity toward nucleophiles. Therefore, the ketone in this compound is expected to be more susceptible to nucleophilic attack (e.g., reduction by agents like sodium borohydride) than a non-fluorinated analogue such as 1,4-diphenylbutan-1-one. libretexts.orgwikipedia.org The phenyl group on the other side of the carbonyl can donate electron density via resonance, but the strong, localized inductive effect of the fluorophenyl group is expected to have a more pronounced impact on the carbonyl carbon's reactivity.

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Synthetic Studies of 1 4 Fluorophenyl 4 Phenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1-(4-Fluorophenyl)-4-phenylbutan-1-one, a suite of NMR experiments, including high-resolution ¹H, ¹³C, and ¹⁹F NMR, as well as advanced 2D NMR techniques, are employed for unambiguous structural assignment.

High-resolution 1D NMR spectra offer critical insights into the chemical environment of magnetically active nuclei. The analysis of chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F nuclei allows for the precise mapping of the molecular framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atom, as well as the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon is typically observed in the downfield region, while the carbons of the aromatic rings and the aliphatic chain appear at characteristic chemical shifts. The presence of fluorine also influences the chemical shifts of nearby carbon atoms through C-F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. nih.gov The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the phenyl ring.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Phenyl-H (ortho to C=O) | 7.95-8.05 | - | - |

| Phenyl-H (meta to C=O) | 7.10-7.20 | - | - |

| Phenyl-H (para to C=O) | 7.45-7.55 | - | - |

| Phenyl-H (unsubstituted ring) | 7.20-7.40 | - | - |

| -CH₂- (adjacent to C=O) | 3.00-3.10 | 35-40 | - |

| -CH₂- (middle) | 2.00-2.10 | 25-30 | - |

| -CH₂- (adjacent to phenyl) | 2.65-2.75 | 30-35 | - |

| C=O | - | 195-200 | - |

| C-F | - | 160-165 (d, ¹JCF ≈ 250 Hz) | -110 to -120 |

| C-H (aromatic, fluorinated ring) | - | 115-135 | - |

| C-H (aromatic, unsubstituted ring) | - | 125-145 | - |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and are subject to solvent effects and the specific spectrometer frequency.

While 1D NMR provides fundamental structural information, 2D NMR experiments are essential for establishing through-bond and through-space correlations, thereby confirming the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the aliphatic chain (-CH₂-CH₂-CH₂-) and within the aromatic rings, confirming the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for establishing connectivity across multiple bonds. For instance, correlations between the protons of the methylene (B1212753) group adjacent to the carbonyl and the carbonyl carbon itself would confirm this linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. While less critical for this acyclic molecule's primary structure, it can offer insights into preferred conformations in solution.

The application of this suite of 2D NMR experiments would provide a comprehensive and unambiguous structural assignment of this compound. jeol.comharvard.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Mapping

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₆H₁₅FO. The high accuracy of HRMS helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅FO |

| Calculated Exact Mass | 242.1107 |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 243.1185 |

Tandem Mass Spectrometry (MS/MS) involves the isolation and subsequent fragmentation of a precursor ion (e.g., the molecular ion [M+H]⁺). The resulting product ions provide valuable information about the molecule's structure and connectivity. The fragmentation of this compound is expected to proceed through characteristic pathways for ketones and aromatic compounds.

Plausible Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of a fluorophenylacylium ion and a phenylpropyl radical, or a phenylbutanoyl cation and a fluorophenyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation.

Cleavage of the Butanoyl Chain: Fragmentation can also occur along the aliphatic chain, leading to the loss of neutral fragments such as ethylene (B1197577) or propylene.

The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can be used to differentiate it from its isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings and the aliphatic chain, as well as C-C stretching vibrations of the aromatic rings. The C-F stretching vibration would also be present, typically in the region of 1250-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net Therefore, it would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl rings would be readily observable.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | 1680-1700 (strong) | 1680-1700 (medium) |

| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-3000 (medium) | 2850-3000 (medium) |

| Aromatic C=C Stretch | 1450-1600 (medium) | 1450-1600 (strong) |

| C-F Stretch | 1250-1000 (strong) | 1250-1000 (weak) |

The combined use of IR and Raman spectroscopy provides a robust confirmation of the functional groups present in this compound and offers a vibrational fingerprint of the molecule. youtube.com

Chromatographic Techniques for Reaction Monitoring and Purification Assessment

Chromatographic methods are indispensable for the qualitative and quantitative analysis of this compound. By separating the compound from starting materials, byproducts, and solvents, these techniques offer a clear picture of reaction progress and the purity of the isolated product.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful tools for the analysis of this compound. The choice between them often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for monitoring the progress of reactions that synthesize this compound. Small aliquots can be taken from the reaction mixture at various time points and injected into the HPLC system. By comparing the peak area of the product to that of the starting materials, chemists can quantitatively track the conversion rate and determine the optimal reaction time. Furthermore, HPLC is used to assess the purity of the final product. A single, sharp peak at a characteristic retention time indicates a high degree of purity, while the presence of other peaks can signify impurities. Method development would involve optimizing parameters such as the column, mobile phase composition, and flow rate to achieve baseline separation of all components.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another effective method for purity assessment, provided the compound is sufficiently volatile and thermally stable. For quantitative analysis, a known amount of an internal standard is added to the sample, allowing for precise determination of the concentration and purity of this compound.

Table 1: Representative HPLC Parameters for Purity Analysis of Aryl Butanones This table presents typical, illustrative parameters for the analysis of compounds structurally similar to this compound, as specific published methods for this exact compound are not available.

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

Since this compound is a prochiral molecule, its reduction or asymmetric synthesis can lead to a chiral alcohol. If a chiral version of a related derivative were synthesized, determining the enantiomeric excess (ee) would be crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities. Chiral chromatography is the gold standard for this type of analysis.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks allows for the direct calculation of the enantiomeric purity. The development of a successful chiral separation method involves screening various CSPs (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H) and optimizing the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol).

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution This table outlines typical conditions for the chiral separation of ketones or alcohols analogous to this compound derivatives.

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | Hexane / Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Column Temp. | Ambient |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This allows for the unambiguous confirmation of the compound's constitution and conformation in the solid state. Key data obtained include bond lengths, bond angles, and torsion angles, which are invaluable for understanding intramolecular forces and intermolecular packing interactions within the crystal lattice. This information is critical for studies in materials science and for understanding structure-property relationships.

Table 3: Hypothetical Crystal Data and Structure Refinement Parameters As a published crystal structure for this compound is not available, this table represents the typical data that would be generated from an X-ray crystallographic analysis.

| Parameter | Example Value |

| Empirical Formula | C₁₆H₁₅FO |

| Formula Weight | 242.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 5.8 Å, c = 21.2 Å, β = 95.0° |

| Volume | 1285 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl 4 Phenylbutan 1 One

Quantum Mechanical (QM) Studies on Electronic Structure and Molecular Properties

Quantum mechanical methods are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. rsc.org In DFT, the ground-state energy of a molecule is determined from its electron density.

For 1-(4-Fluorophenyl)-4-phenylbutan-1-one, geometry optimization using DFT, commonly with functionals like B3LYP and a basis set such as 6-311G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms. researchgate.net This process minimizes the energy of the molecule to locate its equilibrium structure. The resulting optimized geometry provides key structural parameters.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-C (phenyl) | ~1.39 - 1.41 Å |

| Bond Length | C-C (carbonyl-phenyl) | ~1.49 Å |

| Bond Angle | C-C-O | ~121° |

| Dihedral Angle | Phenyl Ring Torsion | ~28° - 35° |

This is an illustrative table based on typical values for phenyl ketones like benzophenone, as specific data for this compound was not found in the search results.

Energy calculations from DFT can also determine thermodynamic properties such as the enthalpy of formation, which is crucial for understanding the molecule's stability.

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ufms.br These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation—the interaction between electrons—than standard DFT approaches.

For a molecule like this compound, ab initio calculations can yield highly accurate energies and properties. scispace.com However, they are computationally more demanding than DFT. These methods are often used as a benchmark to validate the results obtained from less computationally expensive methods like DFT. High-level ab initio calculations, such as the G3MP2 and G4 methods, have been used to accurately estimate the standard molar enthalpies of formation for substituted benzophenones. nih.gov

Understanding the distribution of electrons within this compound is key to predicting its reactivity. Quantum mechanical calculations provide several ways to analyze this distribution.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ufms.br

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in the molecule. This reveals the distribution of electron density and helps identify electron-rich and electron-deficient sites.

Electrostatic Potential (ESP): The molecular electrostatic potential is a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the electron density surface, with colors indicating different potential values. Red regions typically represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the fluorine atom, indicating these as potential sites for electrophilic interaction.

The following table presents illustrative data for the analysis of frontier orbitals for a related compound, as specific data for the target molecule is not available.

| Property | Description | Illustrative Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 |

This is an illustrative table based on typical values for aromatic ketones. The actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments. github.io

For a flexible molecule like this compound, with its rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The simulation can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. ub.edu The simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic experimental conditions.

Transition State (TS) Locating and Reaction Pathway Elucidation

Computational chemistry is also a powerful tool for investigating chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and the transition state that connects them.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. uwindsor.cawikipedia.org Locating the transition state is a critical step in understanding the mechanism and kinetics of a reaction. Various computational algorithms are available to find these saddle points on the potential energy surface. For a reaction involving this compound, such as its reduction, locating the transition state would reveal the geometry of the molecule as it is undergoing the chemical transformation.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that it correctly connects the desired reactants and products. researchgate.netscm.com The IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. youtube.com If the path leads to the expected reactants and products, it confirms that the located transition state is the correct one for that specific reaction pathway. This provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.net

Barrier Height Determinations for Kinetic Analysis

A cornerstone of understanding a chemical reaction's feasibility and rate is the determination of the energy barrier, or activation energy, that must be overcome for the reaction to proceed. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for calculating these barrier heights. For this compound, a primary reaction of interest would be the nucleophilic addition to the carbonyl group, a fundamental process in ketone chemistry.

The process of determining the barrier height involves identifying the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Once the TS geometry is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, its energy can be calculated. The barrier height (ΔE‡) is then the difference in energy between the transition state and the reactants.

To illustrate this, a hypothetical reaction coordinate diagram for the addition of a generic nucleophile (Nu-) is presented below. The energies are representative values based on similar computed reactions.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ketone + Nu-) | 0.0 |

| Transition State | +12.5 |

| Product | -5.0 |

These calculations are crucial for kinetic analysis, as the activation energy is directly related to the reaction rate constant through the Arrhenius equation. By comparing the computed barrier heights for different reaction pathways, chemists can predict the most likely mechanisms and design experiments to validate these theoretical predictions.

Solvation Models and Their Impact on Computed Reactivity

Chemical reactions are most often carried out in a solvent, and the interactions between the solute and solvent molecules can significantly influence the reaction's thermodynamics and kinetics. numberanalytics.com Computational solvation models are therefore essential for accurately predicting the behavior of molecules in solution. numberanalytics.comwikipedia.org These models can be broadly categorized into two types: implicit and explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgresearchgate.net This approach is computationally efficient and can provide a good approximation of the bulk solvent effects. researchgate.net For a polar molecule like this compound, the inclusion of an implicit solvent model is expected to stabilize the ground state and any charged or highly polar transition states. This stabilization arises from the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum.

Explicit solvation models, on the other hand, involve the inclusion of a discrete number of solvent molecules around the solute. wikipedia.org This method, often employed in quantum mechanics/molecular mechanics (QM/MM) calculations, can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models. numberanalytics.com However, this approach is computationally more demanding due to the increased number of atoms in the system.

The choice of solvation model can have a profound impact on the computed reactivity of this compound. For instance, in a nucleophilic addition reaction, a polar solvent would be expected to stabilize the charged transition state more than the neutral reactants, thereby lowering the activation barrier and accelerating the reaction. The table below illustrates the hypothetical effect of different solvation models on the calculated barrier height for a nucleophilic addition to a ketone.

| Solvation Model | Dielectric Constant | Calculated Barrier Height (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 15.0 |

| Toluene (Implicit) | 2.4 | 13.2 |

| Acetonitrile (Implicit) | 37.5 | 11.8 |

| Water (Implicit) | 78.4 | 10.5 |

| Water (Explicit, QM/MM) | N/A | 10.2 |

As the polarity of the solvent increases, the calculated barrier height decreases, indicating a faster reaction rate. The explicit solvent model provides a result similar to the high-dielectric implicit model, but with the added benefit of providing insight into specific solvent interactions at the molecular level.

Computational Prediction of Spectroscopic Signatures for Experimental Validation

A critical aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and electronic properties. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of these chemical shifts. For this compound, computational predictions would be invaluable in assigning the various proton and carbon signals, particularly in the aromatic regions where the signals from the two phenyl rings may overlap. The fluorine atom would also induce characteristic shifts in the adjacent aromatic protons and carbons, which can be precisely calculated.

Below is a table of hypothetical predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, calculated at the B3LYP/6-31G(d) level of theory with an implicit solvent model for chloroform.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 198.5 |

| C-alpha (to C=O) | 35.2 |

| C-beta | 28.9 |

| C-gamma | 45.1 |

| C-ipso (Fluorophenyl) | 132.8 |

| C-ortho (Fluorophenyl) | 130.7 (d, J=9.2 Hz) |

| C-meta (Fluorophenyl) | 115.6 (d, J=21.8 Hz) |

| C-para (Fluorophenyl, C-F) | 165.4 (d, J=252.1 Hz) |

| C-ipso (Phenyl) | 141.3 |

| C-ortho/meta (Phenyl) | 128.5 |

| C-para (Phenyl) | 126.0 |

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Computational frequency calculations can predict these frequencies with good accuracy, aiding in the interpretation of experimental spectra. For this compound, the most characteristic IR absorption would be the C=O stretching frequency of the ketone group. This frequency is sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the fluorophenyl group is expected to cause a slight increase in the C=O stretching frequency compared to an unsubstituted acetophenone (B1666503) derivative.

A table of key predicted vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1695 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-F Stretch | 1230 |

The comparison of such predicted spectroscopic data with experimentally obtained spectra serves as a powerful method for confirming the molecular structure and provides confidence in the computational models used to investigate its reactivity.

Utility of 1 4 Fluorophenyl 4 Phenylbutan 1 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Frameworks

The structural backbone of 1-(4-Fluorophenyl)-4-phenylbutan-1-one provides a robust foundation for the assembly of intricate polycyclic frameworks. Its reactivity allows for a variety of cyclization strategies to be employed, leading to the formation of diverse and medicinally relevant scaffolds.

Building Blocks for Polycyclic Systems

A primary application of this compound in the synthesis of polycyclic systems is its conversion to tetralone derivatives through intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization of the butanoyl chain onto the phenyl ring furnishes a dihydronaphthalenone core, a key structural motif present in numerous biologically active compounds. The reaction typically proceeds in the presence of a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid.

The resulting tetralone can be further elaborated into more complex polycyclic structures. For instance, subsequent annulation reactions can be performed to construct additional rings, leading to the formation of anthracenes, phenanthrenes, and other polycyclic aromatic hydrocarbons. The fluorine substituent on the phenyl ring can influence the regioselectivity of these cyclization reactions and can also serve as a handle for further functionalization.

Scaffolds for Multi-Component Reactions

While direct participation of this compound in classical multi-component reactions (MCRs) like the Biginelli or Hantzsch reactions is not extensively documented, its derivatives serve as valuable scaffolds for such transformations. For example, the tetralone intermediate derived from it can be a key component in MCRs designed to build complex heterocyclic systems.

These tetralone scaffolds can undergo condensation with various reagents in a one-pot fashion to generate libraries of compounds with high structural diversity. This approach is particularly valuable in drug discovery, where the rapid generation of a multitude of analogs is essential for structure-activity relationship (SAR) studies.

Role in the Construction of Structurally Related Fluorinated Compounds

The presence of a fluorine atom in this compound makes it an ideal starting material for the synthesis of other structurally related fluorinated compounds. The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Starting from this fluorinated ketone, a variety of transformations can be performed to introduce additional fluorine atoms or to incorporate the existing fluoro-phenyl moiety into larger, more complex fluorinated molecules. For example, reduction of the ketone followed by dehydration and subsequent hydrofluorination can lead to the formation of compounds with additional fluorine substituents on the aliphatic chain. Furthermore, the fluorinated phenyl ring can be utilized in cross-coupling reactions to construct biaryl systems or other complex aromatic structures. The synthesis of fluorinated quinoline (B57606) analogs, for instance, can be envisioned through multi-step sequences starting from this ketone. nih.govresearchgate.net

Applications in Diversification Strategies for Libraries of Compounds

The utility of this compound extends to its application in the diversification of compound libraries for high-throughput screening. Its chemical reactivity allows for the introduction of a wide range of functional groups and structural motifs, enabling the generation of a diverse collection of molecules.

Starting from this common intermediate, parallel synthesis techniques can be employed to create a library of analogs. For example, the ketone functionality can be converted into a variety of other functional groups, such as alcohols, amines, and alkenes. Each of these new intermediates can then be subjected to a battery of different reactions to introduce further diversity. This strategy allows for the efficient exploration of chemical space around a core scaffold, which is crucial for the identification of new lead compounds in drug discovery.

Contribution to the Development of New Synthetic Methodologies and Reagents

The study of the reactivity of this compound has also contributed to the development of new synthetic methodologies and reagents. The unique electronic properties conferred by the fluorine atom can influence the course of chemical reactions, leading to novel and sometimes unexpected outcomes.

Future Prospects and Emerging Research Frontiers in 1 4 Fluorophenyl 4 Phenylbutan 1 One Chemistry

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of butyrophenones, including 1-(4-Fluorophenyl)-4-phenylbutan-1-one, often relies on Friedel-Crafts acylation. However, conventional methods frequently employ stoichiometric amounts of Lewis acids, such as aluminum chloride, which generate significant hazardous waste. The future of its synthesis lies in the adoption of greener and more sustainable alternatives.

Development of Photo- and Electrocatalytic Transformations

The integration of photochemistry and electrochemistry into the synthetic toolbox for this compound offers exciting possibilities for novel transformations. The ketone functional group can be a focal point for various light- and electricity-driven reactions.

Photocatalysis: The butyrophenone (B1668137) scaffold is known to undergo photochemical reactions, such as the Norrish Type II reaction, which involves intramolecular hydrogen atom transfer. sciepub.comsciepub.com This inherent photoreactivity can be harnessed and guided by photocatalysts to achieve specific transformations that are not accessible through thermal means. For instance, visible-light photoredox catalysis could enable novel C-C and C-heteroatom bond formations at positions alpha to the carbonyl group or on the aromatic rings. Furthermore, photocatalytic methods could be developed for the stereoselective synthesis of chiral derivatives of this compound.

Electrocatalysis: Electrochemical methods provide a powerful and sustainable alternative to chemical redox agents. The electrocatalytic reduction of the ketone group in this compound could lead to the selective formation of the corresponding alcohol or pinacol (B44631) coupling products under mild conditions. cornell.edu Conversely, electro-oxidative methods could be explored for functionalizing the molecule at various positions. The ability to precisely control the reaction potential in electrochemistry offers a high degree of selectivity and can minimize the formation of byproducts.

| Transformation Type | Potential Products | Advantages |

| Photocatalysis | Chiral alcohols, functionalized derivatives | Mild reaction conditions, unique reactivity |

| Electrocatalysis | Alcohols, pinacols, oxidized derivatives | High selectivity, avoids stoichiometric reagents |

Investigations into Solid-State Organic Reactions

Solid-state chemistry offers a unique environment for chemical reactions, often leading to different outcomes and selectivities compared to solution-phase chemistry. Exploring the solid-state reactivity of this compound could unveil novel transformations and provide access to new crystalline forms or polymorphs with desirable physical properties.

Protonated ketones have been studied in the solid state, providing insights into their structure and electronic properties. researchgate.netresearchgate.net Such studies on this compound could elucidate its behavior in acidic solid matrices. Furthermore, solid-state photochemical reactions could be investigated, potentially leading to stereospecific products due to the constrained environment of the crystal lattice. Research in this area could also focus on the development of solvent-free synthetic methods, which are inherently greener.

Integration with Automation and High-Throughput Experimentation

The fields of chemical synthesis and process optimization are being revolutionized by automation and high-throughput experimentation (HTE). Applying these technologies to the chemistry of this compound can accelerate the discovery of new reactions, optimize existing processes, and facilitate the rapid screening of its derivatives for various applications.

Automated synthesis platforms can be employed to rapidly explore a wide range of reaction conditions for the synthesis and functionalization of this compound. This would allow for the efficient optimization of reaction parameters such as catalyst, solvent, temperature, and reaction time. Furthermore, HTE can be used to generate libraries of derivatives by reacting the parent ketone with a diverse set of reagents. These libraries can then be screened for biological activity or other desirable properties, significantly speeding up the discovery process.

Potential as a Model Compound for Fundamental Studies in Fluorine Chemistry and Ketone Reactivity

The presence of a fluorine atom on one of the phenyl rings makes this compound an excellent candidate for fundamental studies in fluorine chemistry and ketone reactivity. The fluorine atom can serve as a sensitive probe for investigating reaction mechanisms and electronic effects.

Fluorine Chemistry: The fluorine atom introduces unique electronic properties to the molecule, influencing the reactivity of the carbonyl group and the aromatic ring. nih.govnih.gov Systematic studies on the reactivity of this compound compared to its non-fluorinated analog can provide valuable insights into the role of fluorine in modulating chemical behavior. This can contribute to a better understanding of fluorine's effects in more complex molecules, such as pharmaceuticals and agrochemicals. ucd.ie

Ketone Reactivity: The butyrophenone structure is a classic model for studying the photochemistry of ketones, particularly the Norrish Type I and Type II reactions. researchgate.net The fluorinated derivative provides an opportunity to investigate how the electronic perturbation of the fluorine atom affects these photochemical pathways. Such studies can provide a deeper understanding of the fundamental principles of organic photochemistry. Furthermore, the compound can be used to explore the mechanisms of various nucleophilic addition reactions to the carbonyl group. masterorganicchemistry.com

| Area of Study | Research Focus | Potential Insights |

| Fluorine Chemistry | Comparative reactivity studies | Understanding electronic effects of fluorine |

| Ketone Reactivity | Photochemical and nucleophilic addition reactions | Elucidation of reaction mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.